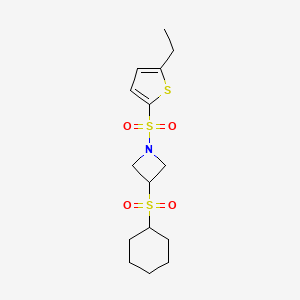

3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine

描述

3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine is a novel azetidine derivative characterized by a four-membered azetidine ring substituted with two distinct sulfonyl groups: a cyclohexylsulfonyl moiety at position 3 and a 5-ethylthiophen-2-yl sulfonyl group at position 1. The azetidine core introduces significant ring strain, which may influence its conformational stability and reactivity.

属性

IUPAC Name |

3-cyclohexylsulfonyl-1-(5-ethylthiophen-2-yl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S3/c1-2-12-8-9-15(21-12)23(19,20)16-10-14(11-16)22(17,18)13-6-4-3-5-7-13/h8-9,13-14H,2-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJADTLBZGDBOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Azetidine Core Synthesis

Ring-Closing Metathesis (RCM)

The azetidine ring can be constructed via Grubbs-catalyzed ring-closing metathesis of allyl-substituted precursors. For example, N-alkylation of azetidine intermediates with allyl bromide followed by RCM yields eight-membered intermediates, which are subsequently reduced to azetidines.

Example :

Sulfonylation Strategies

Nitrogen Sulfonylation

The azetidine nitrogen is sulfonylated using sulfonyl chlorides under basic conditions. This step is typically performed early to protect the nitrogen and direct subsequent functionalization.

Example :

Carbon Sulfonylation at Position 3

Introducing the cyclohexylsulfonyl group at C3 requires nucleophilic substitution or oxidation of a thioether intermediate.

SN2 Substitution

A bromide or mesylate at C3 is displaced by a sulfinate nucleophile.

Example :

- Substrate : N-Boc-3-bromoazetidine.

- Reagent : Sodium cyclohexylsulfinate (1.5 eq), DMF, 80°C, 12 h.

- Yield : 60–70%.

Thioether Oxidation

A cyclohexylthio group at C3 is oxidized to sulfonyl using mCPBA or H₂O₂.

Example :

Sequential Functionalization

Stepwise Synthesis

- N-Sulfonylation : React azetidine with 5-ethylthiophene-2-sulfonyl chloride.

- C3 Sulfonylation : Introduce cyclohexylsulfonyl via SN2 or oxidation.

Optimized Route :

| Step | Substrate | Reagent/Conditions | Yield |

|---|---|---|---|

| 1 | Azetidine | 5-Ethylthiophene-2-sulfonyl chloride, Et₃N | 88% |

| 2 | 1-Sulfonylated azetidine | Cyclohexylsulfonyl chloride, K₂CO₃, DMF | 75% |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.65 (d, J = 3.6 Hz, 1H, thiophene), 7.12 (d, J = 3.6 Hz, 1H, thiophene), 4.50–4.45 (m, 1H, azetidine CH), 3.90–3.85 (m, 2H, azetidine CH₂), 3.45–3.40 (m, 2H, azetidine CH₂), 2.85 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.20–2.10 (m, 1H, cyclohexyl), 1.80–1.60 (m, 4H, cyclohexyl), 1.50–1.20 (m, 6H, cyclohexyl and CH₂CH₃). - HRMS (ESI+) :

Calculated for C₁₆H₂₄N₂O₄S₂ [M+H]⁺: 396.1205; Found: 396.1208.

化学反应分析

Types of Reactions

3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of azetidine derivatives with different functional groups.

科学研究应用

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that substituting different groups at the sulfonyl linker significantly affects the inhibitory potency against LOX. For instance, cyclohexyl and phenyl substitutions have been found beneficial, with certain configurations yielding IC50 values as low as 0.26 μM, indicating strong inhibition capabilities .

Table 1: Summary of Inhibitory Potencies

| Compound Structure | IC50 (μM) | Notes |

|---|---|---|

| 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine | TBD | Potential LOX inhibitor |

| Methanesulfonylphenyl sulfone | 0.26 | Excellent inhibitor |

| Biphenylsulfone | TBD | Weaker than phenyl analogue |

Case Studies

- Anti-Metastatic Properties : A study demonstrated that compounds with azetidine structures, including derivatives of this compound, exhibited anti-metastatic properties in various cancer models. The modifications to the sulfonamide and thiophene rings were crucial for enhancing bioavailability and metabolic stability .

- Synthesis and Optimization : Research has focused on synthesizing azetidine derivatives through innovative methods such as La(OTf)₃-catalyzed intramolecular aminolysis. This approach allows for regioselective synthesis, which is vital for developing compounds with desired pharmacological properties .

Synthetic Applications

The unique properties of azetidines, such as high ring strain and structural rigidity, make them valuable in synthetic chemistry. The ability to manipulate azetidine structures has led to advancements in creating libraries of compounds for drug discovery.

Innovative Synthetic Routes

Recent studies have reported various synthetic strategies for azetidines, emphasizing their potential in pharmaceutical applications. For example, researchers have successfully developed methods that improve yields and selectivity during the synthesis of azetidine-containing compounds, facilitating their use in medicinal chemistry .

Table 2: Synthetic Strategies for Azetidines

作用机制

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues: Azetidinone Sulfonamides

Azetidinone derivatives (azetidine-2-ones) from , such as compounds 5a1–6 and 5b1–6, share a β-lactam core but differ in substituents and functional groups. These compounds are synthesized from sulfonamide antibiotics (e.g., sulfadiazine, sulfisoxazole) through chloroacetylation, amination, and condensation with aromatic aldehydes . Key comparisons include:

- Core Structure: The target compound’s non-lactam azetidine ring lacks the carbonyl group present in azetidinones, reducing inherent β-lactam-associated reactivity (e.g., susceptibility to hydrolysis).

- Substituents: Unlike the sulfonamide-linked aromatic groups in ’s derivatives, the target features sulfonyl groups directly attached to the azetidine ring.

- Biological Activity: Azetidinones in exhibit antibacterial properties due to sulfonamide moieties, which inhibit dihydropteroate synthase. The target’s sulfonyl groups may instead interact with alternative targets, such as kinases or proteases, due to distinct electronic and steric profiles.

Heterocyclic Analogues: Thiazolidine-2,4-diones

describes thiazolidine-2,4-dione derivatives (e.g., 5g–5n ) with coumarinyl and aryliden substituents. These five-membered heterocycles differ fundamentally from azetidines but share sulfonamide-like functionalization. Key contrasts include:

- Substituent Diversity : The target’s sulfonyl groups differ from the coumarin-based substituents in , which are associated with antioxidant or anti-inflammatory activities. The ethylthiophene group in the target may enable π-π stacking interactions in hydrophobic binding pockets.

- Synthetic Routes : Thiazolidine-diones in are synthesized via condensation reactions, whereas azetidines often require cyclization under stringent conditions .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Substituent Impact on Properties

| Substituent Type | Azetidine Derivatives | Thiazolidine-diones |

|---|---|---|

| Polarity | High (sulfonyl groups) | Moderate (coumarin hydroxyl) |

| Lipophilicity | Enhanced (cyclohexyl, ethylthiophene) | Variable (aryliden groups) |

| Metabolic Stability | Moderate (azetidine strain may increase reactivity) | Higher (stable thiazolidine core) |

Research Findings and Implications

- Structural Insights: The target compound’s sulfonyl groups and azetidine core distinguish it from both azetidinones and thiazolidine-diones. Its unique substituents may balance polarity and lipophilicity, optimizing drug-likeness.

- Activity Predictions: Unlike ’s antibacterial azetidinones, the target’s lack of a β-lactam ring suggests alternative mechanisms, possibly targeting enzymes sensitive to sulfonyl-based inhibitors.

- Synthetic Challenges : The azetidine core’s strain necessitates precise synthetic control, as seen in analogous β-lactam syntheses .

Further studies should explore its synthesis, stability, and activity profiling.

生物活性

The compound 3-(Cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine is a novel azetidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

The biological activity of azetidine derivatives often involves interaction with specific biological targets, such as enzymes or receptors. In particular, compounds with sulfonyl groups have been noted for their ability to inhibit various kinases, which are critical in cancer progression and cell signaling pathways. The sulfonyl moiety in This compound is hypothesized to enhance its binding affinity to target proteins.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of This compound on several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL60 (Human AML) | 0.41 ± 0.04 | |

| MCF-7 (Breast Cancer) | 15 | |

| SKBR3 (Breast Cancer) | 12 |

These results indicate that the compound exhibits significant cytotoxicity against human acute myeloid leukemia (AML) cells and breast cancer cells, suggesting its potential as an anticancer agent.

Mechanistic Insights

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that azetidine derivatives can modulate apoptotic pathways, leading to increased cell death in malignant cells. For instance, the activation of caspases and the upregulation of pro-apoptotic factors have been observed in treated cells.

Case Study 1: Anti-cancer Activity

A study focused on the anti-cancer properties of This compound demonstrated its effectiveness against breast cancer cell lines MCF-7 and SKBR3. The results indicated a dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy, indicative of apoptosis.

Case Study 2: Infectious Disease Potential

In another investigation, the compound was tested for antibacterial activity against Mycobacterium tuberculosis (Mtb). Preliminary findings suggested that it possesses moderate antibacterial properties, with further optimization needed to enhance its efficacy.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(cyclohexylsulfonyl)-1-((5-ethylthiophen-2-yl)sulfonyl)azetidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential sulfonylation of the azetidine ring. For example:

Azetidine core formation : Reacting azetidine with cyclohexanesulfonyl chloride under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .

Second sulfonylation : Introducing the 5-ethylthiophen-2-yl sulfonyl group via nucleophilic substitution, often requiring anhydrous solvents (e.g., dichloromethane) and controlled temperatures (20–25°C) .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio for sulfonyl chloride), solvent polarity, and reaction time (6–12 hours) improves yields (65–80% reported) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify sulfonyl groups (δ 3.1–3.5 ppm for SO₂CH₂) and azetidine ring protons (δ 4.0–4.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 432.12) and fragmentation patterns .

- FT-IR : Peaks at 1150–1170 cm⁻¹ (S=O stretching) and 1340–1360 cm⁻¹ (C-SO₂-C) validate sulfonyl groups .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer :

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility/pharmacokinetics : Measure logP values (e.g., 2.8–3.5 via shake-flask method) to predict membrane permeability .

Advanced Research Questions

Q. How can molecular docking studies elucidate its interaction with biological targets?

- Methodological Answer :

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations. Key parameters:

- Grid box size: 25 × 25 × 25 Å centered on active sites.

- Binding affinity thresholds: ≤ −8.0 kcal/mol for high-confidence interactions .

- Validation : Compare docking poses with crystallographic data (if available) and mutagenesis studies .

Q. What strategies resolve contradictions between in vitro and computational activity predictions?

- Methodological Answer :

- Data reconciliation workflow :

Assay validation : Repeat in vitro tests under standardized conditions (pH 7.4, 37°C) .

Solvent effects : Test DMSO concentrations ≤1% to avoid false negatives .

Dynamic simulations : Run molecular dynamics (MD) for 100 ns to assess binding stability (RMSD ≤2.0 Å) .

- Case study : If computational models predict strong binding but in vitro results show weak inhibition, check for off-target interactions via proteome-wide screening .

Q. How can the compound’s selectivity be improved for therapeutic applications?

- Methodological Answer :

- Structure-activity relationship (SAR) :

- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to enhance target affinity .

- Steric hindrance : Replace cyclohexyl with bulkier substituents (e.g., adamantane) to reduce off-target binding .

- Selectivity assays : Use isoform-specific targets (e.g., COX-2 vs. COX-1) and measure IC₅₀ ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。